molecular formula C22H15Cl2FN2O3 B11480304 5-[(2,6-Dichlorophenoxy)methyl]-3-{4-[(4-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole

5-[(2,6-Dichlorophenoxy)methyl]-3-{4-[(4-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole

Cat. No.: B11480304
M. Wt: 445.3 g/mol
InChI Key: TUNWUTCEEKZKOW-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenoxy)methyl]-3-{4-[(4-fluorophenyl)methoxy]phenyl}-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichlorophenoxy)methyl]-3-{4-[(4-fluorophenyl)methoxy]phenyl}-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the phenyl groups: The phenyl groups can be introduced through nucleophilic aromatic substitution reactions, where the phenyl groups are attached to the oxadiazole ring.

    Functionalization with chlorophenoxy and fluorophenyl groups:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the phenyl groups, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings or the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

5-[(2,6-Dichlorophenoxy)methyl]-3-{4-[(4-fluorophenyl)methoxy]phenyl}-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: It is explored for its use as a pesticide or herbicide due to its potential to inhibit the growth of certain pests and weeds.

    Materials Science: The compound is investigated for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenoxy)methyl]-3-{4-[(4-fluorophenyl)methoxy]phenyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: A simpler oxadiazole derivative with potential antimicrobial properties.

    5-(4-Chlorophenyl)-1,2,4-oxadiazole:

    5-(4-Fluorophenyl)-1,2,4-oxadiazole: Similar to the compound of interest but lacks the dichlorophenoxy group.

Uniqueness

The uniqueness of 5-[(2,6-Dichlorophenoxy)methyl]-3-{4-[(4-fluorophenyl)methoxy]phenyl}-1,2,4-oxadiazole lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties. The presence of both dichlorophenoxy and fluorophenyl groups can enhance its potency and selectivity in various applications.

Properties

Molecular Formula

C22H15Cl2FN2O3

Molecular Weight

445.3 g/mol

IUPAC Name

5-[(2,6-dichlorophenoxy)methyl]-3-[4-[(4-fluorophenyl)methoxy]phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H15Cl2FN2O3/c23-18-2-1-3-19(24)21(18)29-13-20-26-22(27-30-20)15-6-10-17(11-7-15)28-12-14-4-8-16(25)9-5-14/h1-11H,12-13H2

InChI Key

TUNWUTCEEKZKOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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